Isobutylshikonin
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Overview
Description
Isobutylshikonin is a naturally occurring naphthoquinone derivative found in the roots of plants from the Boraginaceae family, such as Lithospermum erythrorhizon. It is known for its vibrant red pigment and has been traditionally used in various medicinal and cosmetic applications. The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutylshikonin can be synthesized through various chemical routes. One common method involves the extraction of shikonin derivatives from the roots of Lithospermum erythrorhizon, followed by purification processes. The thermal degradation reactions are carried out at pH 3.0 in a 50 mM glycine buffer with 50% ethanol/water solution .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant roots, followed by chromatographic separation and purification. The use of high-performance liquid chromatography (HPLC) is common for the quantitative determination of shikonin derivatives in traditional Chinese medicine ointments .
Chemical Reactions Analysis
Types of Reactions
Isobutylshikonin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which retain the biological activities of the parent compound .
Scientific Research Applications
Isobutylshikonin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying naphthoquinone chemistry and its derivatives.
Biology: It serves as a tool for investigating cellular processes due to its bioactive properties.
Medicine: This compound is explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities
Industry: It is used as a natural dye in cosmetics and food products due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of isobutylshikonin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inhibiting inflammatory pathways, and inducing apoptosis in cancer cells. The compound targets specific enzymes and receptors involved in these processes, leading to its diverse biological activities .
Comparison with Similar Compounds
Isobutylshikonin is part of a family of shikonin derivatives, including:
- Shikonin
- Acetylshikonin
- Deoxyshikonin
- Beta-hydroxyisovalerylshikonin
Compared to these compounds, this compound exhibits unique properties such as moderate inhibition of DPPH radicals and significant antioxidant activities . Its stability and bioactivity make it a valuable compound for various applications.
Properties
Molecular Formula |
C20H22O6 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate |
InChI |
InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3 |
InChI Key |
BVRYLTBIGIAADD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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